Cas no 210826-98-5 (3-propanoylbenzene-1-sulfonamide)

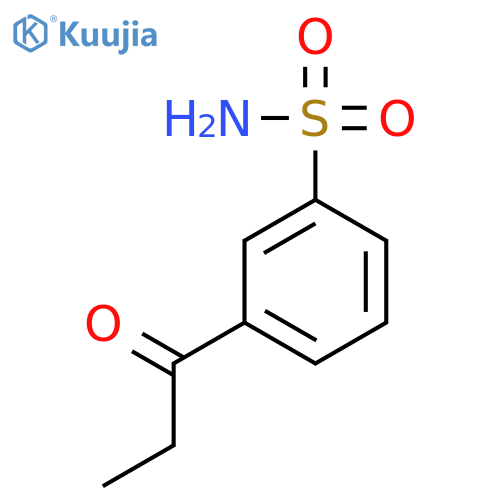

210826-98-5 structure

商品名:3-propanoylbenzene-1-sulfonamide

CAS番号:210826-98-5

MF:C9H11NO3S

メガワット:213.253541231155

MDL:MFCD12801075

CID:1398500

PubChem ID:18461670

3-propanoylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, 3-(1-oxopropyl)-

- 3-propanoylbenzene-1-sulfonamide

- 3-propionylbenzenesulfonamide

- 210826-98-5

- CS-0351121

- EN300-272579

- 3-(1-Oxopropyl)benzenesulfonamide

- SCHEMBL1185507

- DB-182548

-

- MDL: MFCD12801075

- インチ: InChI=1S/C9H11NO3S/c1-2-9(11)7-4-3-5-8(6-7)14(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13)

- InChIKey: SPAVECFGRZAWSI-UHFFFAOYSA-N

- ほほえんだ: CCC(=O)C1=CC(=CC=C1)S(=O)(=O)N

計算された属性

- せいみつぶんしりょう: 213.04603

- どういたいしつりょう: 213.04596439g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 305

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 85.6Ų

じっけんとくせい

- PSA: 77.23

3-propanoylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-272579-1.0g |

3-propanoylbenzene-1-sulfonamide |

210826-98-5 | 95.0% | 1.0g |

$485.0 | 2025-03-20 | |

| Enamine | EN300-272579-5.0g |

3-propanoylbenzene-1-sulfonamide |

210826-98-5 | 95.0% | 5.0g |

$1406.0 | 2025-03-20 | |

| Enamine | EN300-272579-10g |

3-propanoylbenzene-1-sulfonamide |

210826-98-5 | 10g |

$2085.0 | 2023-09-10 | ||

| Enamine | EN300-272579-0.1g |

3-propanoylbenzene-1-sulfonamide |

210826-98-5 | 95.0% | 0.1g |

$427.0 | 2025-03-20 | |

| Enamine | EN300-272579-2.5g |

3-propanoylbenzene-1-sulfonamide |

210826-98-5 | 95.0% | 2.5g |

$949.0 | 2025-03-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421791-500mg |

3-Propionylbenzenesulfonamide |

210826-98-5 | 98% | 500mg |

¥16248 | 2023-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421791-1g |

3-Propionylbenzenesulfonamide |

210826-98-5 | 98% | 1g |

¥18111 | 2023-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421791-2.5g |

3-Propionylbenzenesulfonamide |

210826-98-5 | 98% | 2.5g |

¥35499 | 2023-03-01 | |

| Enamine | EN300-272579-0.05g |

3-propanoylbenzene-1-sulfonamide |

210826-98-5 | 95.0% | 0.05g |

$407.0 | 2025-03-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421791-250mg |

3-Propionylbenzenesulfonamide |

210826-98-5 | 98% | 250mg |

¥15542 | 2023-03-01 |

3-propanoylbenzene-1-sulfonamide 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

210826-98-5 (3-propanoylbenzene-1-sulfonamide) 関連製品

- 1565-17-9(4-Acetylbenzenesulfonamide)

- 35203-88-4(3-acetylbenzene-1-sulfonamide)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量